N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide
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Overview
Description
The compound “N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide” is a complex organic molecule. It contains several functional groups and rings, including a 1,2,4-triazole ring, a 1,2,4-oxadiazole ring, and a pyridine ring . These types of compounds are often of interest in medicinal chemistry due to their potential pharmacological activities .
Molecular Structure Analysis
The molecular structure of this compound is characterized by several heterocyclic rings, including a 1,2,4-triazole ring, a 1,2,4-oxadiazole ring, and a pyridine ring . These rings are connected in a complex arrangement, with various substituents attached. The exact structure would need to be determined through techniques such as X-ray crystallography .Scientific Research Applications
Synthesis and Biological Assessment
- Research has focused on the synthesis of novel 2-[(1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridine-3-yl]acetamides, including N-(2,6-dimethylphenyl)-2-{8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl}acetamide. These compounds have shown a variety of interesting biological properties (Karpina et al., 2019).
Synthesis and Characterization of Heterocyclic Derivatives
- Synthesis of N- and S-substituted 1,3,4-oxadiazole derivatives, including structures similar to the specified compound, has been carried out. The research emphasized the formation of such compounds through specific chemical reactions and their characterization using various spectral data (El‐Sayed et al., 2008).
Modification as PI3Ks Inhibitor
- Modifications of related compounds, like N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, to serve as PI3K inhibitors for potential anticancer effects were studied. These modifications aimed to retain antiproliferative activity and reduce toxicity, which is relevant for the broader class of compounds including this compound (Wang et al., 2015).
Synthesis and Antimicrobial Activities
- Synthesis of new 1,2,4-triazoles and their evaluation for antimicrobial activities have been explored. These studies provide insights into the potential applications of such compounds, including this compound, in combating microbial infections (Bayrak et al., 2009).
Other Relevant Research
- Additional studies include the development of various heterocyclic compounds related to this compound, exploring their synthesis, reactions, and potential biological activities. These studies contribute to a broader understanding of the chemical and biological properties of such compounds (Dawood, 2004).
Future Directions
The future research directions for this compound could involve further exploration of its potential pharmacological activities, given the known medicinal attributes of 1,2,4-triazole compounds . Additionally, more detailed studies could be conducted to fully characterize its physical and chemical properties, and to determine its safety profile.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazole derivatives, have been known to interact with various enzymes and receptors .
Mode of Action
It’s worth noting that triazole derivatives can interact with biological receptors through hydrogen-bonding and dipole interactions .
Biochemical Pathways
Similar compounds have been found to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Similar compounds have shown a wide range of biological and pharmacological activities .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the biological system in which they are acting .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[8-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-3-oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N6O3/c1-15-9-11-18(12-10-15)22-27-24(34-29-22)19-8-5-13-30-23(19)28-31(25(30)33)14-20(32)26-21-16(2)6-4-7-17(21)3/h4-13H,14H2,1-3H3,(H,26,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKFROTSLJBRDMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CN4C3=NN(C4=O)CC(=O)NC5=C(C=CC=C5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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